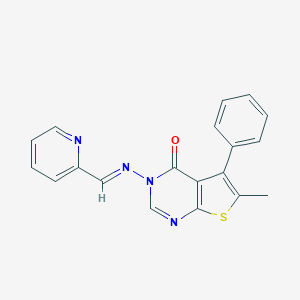
6-ME-5-PHENYL-3-((2-PYRIDINYLMETHYLENE)AMINO)THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 6-ME-5-PHENYL-3-((2-PYRIDINYLMETHYLENE)AMINO)THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiophene derivatives with pyridine-2-carbaldehyde under specific conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for yield and purity .
化学反応の分析
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
科学的研究の応用
6-ME-5-PHENYL-3-((2-PYRIDINYLMETHYLENE)AMINO)THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE has several scientific research applications:
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting or modulating their activity . The exact molecular targets and pathways depend on the specific biological context, but common targets include kinases, proteases, and nucleic acids .
類似化合物との比較
6-ME-5-PHENYL-3-((2-PYRIDINYLMETHYLENE)AMINO)THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE can be compared with other thieno[2,3-d]pyrimidin-4(3H)-one derivatives, such as:
- 5-phenyl-3-[(2-pyridinylmethylene)amino]thieno[2,3-d]pyrimidin-4(3H)-one
- 6-methyl-5-phenyl-3-[(2-thienylmethylene)amino]thieno[2,3-d]pyrimidin-4(3H)-one
- 6-methyl-5-phenyl-3-[(3,4,5-trimethoxybenzylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
特性
分子式 |
C19H14N4OS |
|---|---|
分子量 |
346.4g/mol |
IUPAC名 |
6-methyl-5-phenyl-3-[(E)-pyridin-2-ylmethylideneamino]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H14N4OS/c1-13-16(14-7-3-2-4-8-14)17-18(25-13)21-12-23(19(17)24)22-11-15-9-5-6-10-20-15/h2-12H,1H3/b22-11+ |
InChIキー |
ZBRUKOSYKWUZDX-SSDVNMTOSA-N |
異性体SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)/N=C/C3=CC=CC=N3)C4=CC=CC=C4 |
SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)N=CC3=CC=CC=N3)C4=CC=CC=C4 |
正規SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)N=CC3=CC=CC=N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl 3-methyl-5-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B382691.png)
![10-morpholin-4-yl-22-thia-2,11,12-triazapentacyclo[12.8.0.03,12.04,9.015,21]docosa-1(14),2,4,6,8,10,15(21)-heptaen-13-one](/img/structure/B382693.png)
![N-(1-adamantyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B382694.png)
![1-(4-chlorobenzoyl)-3-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-2-azepanone](/img/structure/B382695.png)
![Ethyl 2-{[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-4-(4-isopropylphenyl)-3-thiophenecarboxylate](/img/structure/B382696.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382697.png)
![2-({[(6-Chloro-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-5-phenylthiophene-3-carboxamide](/img/structure/B382698.png)
![2-(4-Methylpiperidin-1-yl)-2-oxoethyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B382700.png)
![3-Phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B382701.png)
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B382704.png)
![2-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382705.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B382708.png)
![5-methyl-3-phenyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B382710.png)
![2-Methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B382712.png)
